1-(2-Aminoethyl)pyrrolidine
Overview
Description
1-(2-Aminoethyl)pyrrolidine is a heterocyclic compound that features both pyrrolidine and ethylene amine functionalities. This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. It is known for its role in the synthesis of various pharmaceutical intermediates and for its potential in creating materials with interesting properties such as fluorescence and thermal stability .
Synthesis Analysis
The synthesis of compounds related to 1-(2-Aminoethyl)pyrrolidine often involves palladium-catalyzed reactions, as seen in the practical synthesis of related pyrrolidine derivatives . Additionally, the compound has been used as a disubstituent on tetracyanoquinodimethane (TCNQ) to yield disubstituted compounds with intriguing crystal structures and properties . The synthesis of 1-(2-Aminoethyl)pyrrolidine itself is not detailed in the provided papers, but its derivatives are synthesized through various innovative methods, including one-pot procedures and aminobenzannulation reactions .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)pyrrolidine derivatives has been studied through crystallography, revealing inter- and intramolecular hydrogen bonding that leads to expanded supramolecular structures . The vibrational analysis of related compounds has been performed using experimental and computed IR and Raman spectra, providing insights into the stability of different tautomeric forms and the experimental crystal structure .
Chemical Reactions Analysis
1-(2-Aminoethyl)pyrrolidine and its derivatives participate in a variety of chemical reactions. For instance, they have been used in the condensation with 1,3-diones to synthesize substituted pyrroles , and in aminobenzannulation reactions to create 1-amino-acridines . These reactions demonstrate the compound's utility in forming complex heterocyclic structures with potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminoethyl)pyrrolidine derivatives have been explored through computational studies. These studies include NMR spectral analysis, which aids in understanding the structure-property relationships, and natural bond orbital (NBO) analysis, which provides insights into bonding and anti-bonding behaviors . The compounds exhibit good thermal stability and, in some cases, strong fluorescence and second harmonic generation (SHG) activity . Theoretical calculations have also been used to predict thermodynamic properties and to identify electrophilic and nucleophilic reactive sites through Molecular Electrostatic Potential (MEP) analysis .
Scientific Research Applications
Synthesis and Biological Evaluation
1-(2-Aminoethyl)pyrrolidine has been utilized in the synthesis of various compounds. For instance, it has been involved in the formation of pyrrolidine-2,4-diones, analogues of amino acids, with a focus on adopting linear, extended conformations in their structure (Hosseini et al., 2006). It has also been used in creating disubstituted compounds with heterocyclic building blocks, leading to interesting crystal structures and strong fluorescence properties (Raghavaiah et al., 2016). Additionally, pyrrolidine-2-one derivatives, prepared using 1-(2-Aminoethyl)pyrrolidine, have shown significant antibacterial activity (Betti et al., 2020).
Applications in Cancer Therapy
This compound has been instrumental in developing cationic phosphorus dendrimers for optimized gene delivery in cancer therapy. The derivatives of 1-(2-Aminoethyl)pyrrolidine demonstrated high gene delivery efficiency and cytocompatibility, making them suitable for cancer gene therapy applications (Chen et al., 2020).
Synthetic Organic Chemistry
In synthetic organic chemistry, 1-(2-Aminoethyl)pyrrolidine has been employed as a building block. For example, it has been used in the synthesis of pyrrolidine rings, crucial for pharmaceutical candidates and natural compounds (En et al., 2014). It also played a role in the stereoselective synthesis of pyrrolidines through acid-catalyzed cyclization of vinylsilanes (Miura et al., 2000).
Material Science and Catalysis
1-(2-Aminoethyl)pyrrolidine has been a key component in material science. For instance, its derivatives were used in the palladium-catalyzed dehydrogenative difunctionalization of aminoalkenes, leading to the synthesis of important organic compounds (Li et al., 2017). Additionally, its isomeric complexes have been synthesized, demonstrating potential in varying fields due to their unique structural properties (Laskar et al., 2000).
Safety And Hazards
Future Directions
While specific future directions for 1-(2-Aminoethyl)pyrrolidine are not detailed in the search results, the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-(2-Aminoethyl)pyrrolidine and similar compounds may continue to be of interest in drug discovery and development.
properties
IUPAC Name |
2-pyrrolidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNJTBODVGDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064580 | |
Record name | 1-Pyrrolidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)pyrrolidine | |
CAS RN |
7154-73-6 | |
Record name | 1-Pyrrolidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7154-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidineethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Aminoethyl)pyrrolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pyrrolidineethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pyrrolidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PYRROLIDINEETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076KT5HU06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.